N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-phenoxyethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-phenoxyethanesulfonamide is a synthetic compound with notable relevance in various scientific disciplines. It is characterized by the presence of a pyrimidine ring, an ethyl linker, a phenoxy group, and a sulfonamide group. This complex structure enables unique chemical behaviors and interactions, making it a subject of interest in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-phenoxyethanesulfonamide typically begins with the preparation of intermediate compounds. One approach involves the reaction of 4-methyl-6-oxopyrimidine with ethylene oxide to form the ethyl-linked intermediate. This intermediate is then reacted with 2-phenoxyethanesulfonyl chloride under suitable conditions, often in the presence of a base like triethylamine, to yield the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale, utilizing continuous flow reactors to maintain efficiency and consistency. Solvent selection and purification processes would be optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-phenoxyethanesulfonamide is capable of undergoing various types of chemical reactions:
Oxidation: : Typically involves the sulfonamide group, which can be oxidized under strong oxidizing conditions.
Reduction: : The pyrimidine ring can undergo reduction, although this is less common due to its stability.
Substitution: : The phenoxy group can participate in substitution reactions, particularly nucleophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and bases like sodium hydroxide for substitution reactions. Conditions vary, but reactions are generally conducted in solvents such as acetonitrile or dichloromethane under controlled temperatures.
Major Products
Oxidation: : Yields sulfonic acid derivatives.
Reduction: : Produces reduced pyrimidine compounds.
Substitution: : Results in substituted phenoxy derivatives, depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactive sulfonamide group and its potential as a building block in synthetic organic chemistry.
Biology
Biologically, it has been investigated for its interactions with enzymes and receptors, particularly those related to nucleotide metabolism due to the pyrimidine structure.
Medicine
In the medical field, derivatives of this compound are explored for their potential as therapeutic agents, particularly in targeting metabolic pathways or as enzyme inhibitors.
Industry
Industrially, it can be used in the synthesis of more complex molecules and materials, leveraging its unique functional groups.
Mechanism of Action
The mechanism by which N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-phenoxyethanesulfonamide exerts its effects largely depends on its target application. In enzyme inhibition, for instance, the compound may bind to the active site of the enzyme, blocking its activity. The molecular targets often involve enzymes or receptors associated with pyrimidine metabolism or sulfonamide-sensitive pathways.
Comparison with Similar Compounds
Compared to other compounds with similar structures, such as N-(2-(4-methyl-2-oxopyrimidin-1(2H)-yl)ethyl)-2-phenoxyethanesulfonamide or N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-phenylethanesulfonamide, this compound is unique due to the specific positioning and combination of the phenoxy and sulfonamide groups. These structural variations confer different reactivity profiles and biological activities.
List of Similar Compounds
N-(2-(4-methyl-2-oxopyrimidin-1(2H)-yl)ethyl)-2-phenoxyethanesulfonamide
N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-phenylethanesulfonamide
Properties
IUPAC Name |
N-[2-(4-methyl-6-oxopyrimidin-1-yl)ethyl]-2-phenoxyethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c1-13-11-15(19)18(12-16-13)8-7-17-23(20,21)10-9-22-14-5-3-2-4-6-14/h2-6,11-12,17H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYUJCDGVHKFRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CCNS(=O)(=O)CCOC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.